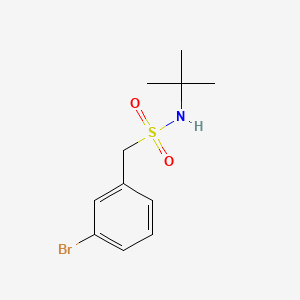![molecular formula C23H32N2O5 B14088884 2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zabicipril is a novel angiotensin-converting enzyme inhibitor (ACE inhibitor) that is primarily used for its antihypertensive properties. It is a prodrug, meaning it is metabolized in the body to produce its active form, zabiciprilat . This compound has been studied for its effects on blood pressure regulation and cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zabicipril is synthesized through a series of chemical reactions that involve the esterification of specific precursor molecules. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction . The process includes the formation of intermediate compounds, which are then converted into the final product through hydrolysis and esterification reactions.
Industrial Production Methods
Industrial production of zabicipril involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including the purification of intermediates and the final compound .
Chemical Reactions Analysis
Types of Reactions
Zabicipril undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in zabicipril is hydrolyzed to form the active metabolite, zabiciprilat.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Zabicipril can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The primary product formed from the hydrolysis of zabicipril is zabiciprilat, which is the active form of the drug. Other minor products may include various esters and acids depending on the reaction conditions .
Scientific Research Applications
Zabicipril has been extensively studied for its applications in various fields:
Mechanism of Action
Zabicipril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, zabicipril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and various receptors involved in blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor with similar antihypertensive properties.
Ramipril: Known for its long-acting effects and used in the treatment of hypertension and heart failure.
Lisinopril: A widely used ACE inhibitor with a similar mechanism of action
Uniqueness of Zabicipril
Zabicipril is unique in its pharmacokinetic profile, which allows for a more prolonged effect compared to some other ACE inhibitors. Its prodrug nature ensures that it is metabolized to its active form, zabiciprilat, providing sustained antihypertensive effects .
Properties
Molecular Formula |
C23H32N2O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28) |
InChI Key |
OMGPCTGQLHHVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


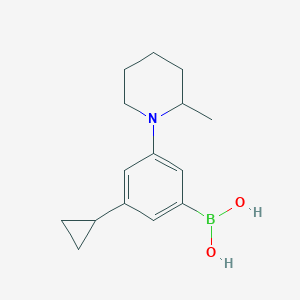
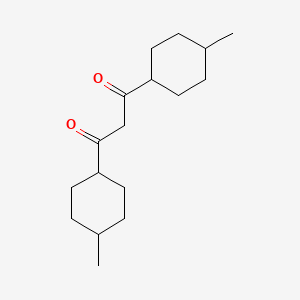
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088817.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14088828.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14088831.png)
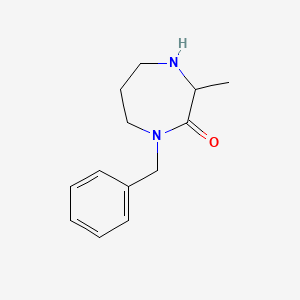

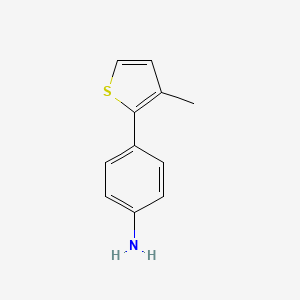
![N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14088853.png)
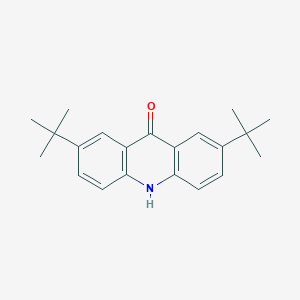
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)
